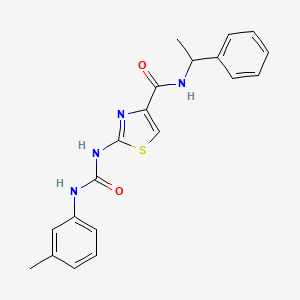
N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as PETT, is a synthetic compound with potential applications in the field of medicinal chemistry. PETT is a thiazole derivative that has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
科学的研究の応用
Antimicrobial and Antifungal Activities
Research into thiazole derivatives has shown promising antimicrobial and antifungal properties. For example, Tang Zi-lon reported the synthesis and moderate fungicidal activity of novel N-(1,3,4-thiadiazolyl) thiazole carboxamides against tested fungi, highlighting the potential of thiazole compounds in developing new antifungal agents (Tang Zi-lon, 2015).
Antiviral Properties
Similarly, the work by P. C. Srivastava et al. on thiazole C-nucleosides indicated that modifications of thiazole derivatives can lead to compounds with significant antiviral activity against various viruses. This suggests the utility of thiazole compounds in the development of new antiviral drugs (P. C. Srivastava et al., 1977).
Cancer Research
In cancer research, thiazole derivatives have been explored for their anticancer activities. The study by Wen-Xi Cai et al. synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity, demonstrating the potential of thiazole compounds in cancer treatment strategies (Wen-Xi Cai et al., 2016).
Immunomodulatory Activity
The compound TOK-8801, with a structure similar to thiazole derivatives, showed immunomodulatory activity, suggesting that thiazole-based compounds might also possess properties beneficial for modulating immune responses (M. Fujiwara et al., 1989).
特性
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)22-19(26)24-20-23-17(12-27-20)18(25)21-14(2)15-8-4-3-5-9-15/h3-12,14H,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQXEMBLCNIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

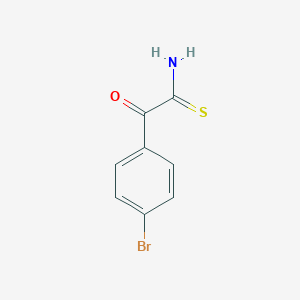
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
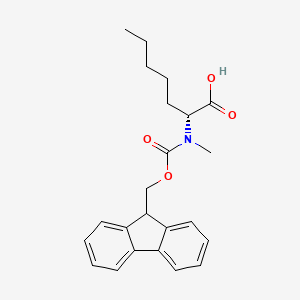
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)
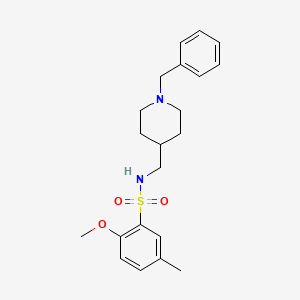
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)
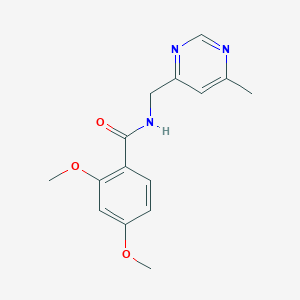
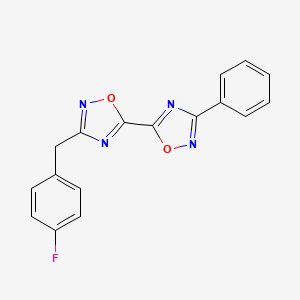
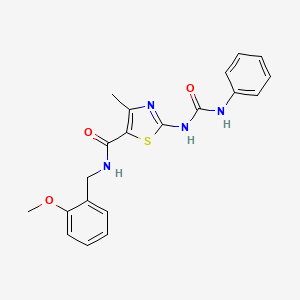
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)
